2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cathepsin L inhibition Protease inhibitor Lysosomal cysteine protease

2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1090-82-0) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a strong electron-withdrawing 4-nitrophenyl group at position 2 and an unsubstituted phenyl ring at position 5. This structural configuration confers a unique combination of high crystallinity (melting point 209 °C), a strong permanent dipole moment, and a significantly lower LUMO energy compared to its unsubstituted or halogenated analogs.

Molecular Formula C14H9N3O3
Molecular Weight 267.24 g/mol
CAS No. 1090-82-0
Cat. No. B11960919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
CAS1090-82-0
Molecular FormulaC14H9N3O3
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O3/c18-17(19)12-8-6-11(7-9-12)14-16-15-13(20-14)10-4-2-1-3-5-10/h1-9H
InChIKeyCBJSXHPYQDUZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1090-82-0): Procurement-Grade Profile for a Differentiated 1,3,4-Oxadiazole Scaffold


2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1090-82-0) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a strong electron-withdrawing 4-nitrophenyl group at position 2 and an unsubstituted phenyl ring at position 5 [1]. This structural configuration confers a unique combination of high crystallinity (melting point 209 °C), a strong permanent dipole moment, and a significantly lower LUMO energy compared to its unsubstituted or halogenated analogs [2]. These molecular features translate directly into differentiated performance in protease inhibition, central nervous system (CNS) pharmacology, and optoelectronic materials, making it a non-interchangeable building block for structure-activity relationship (SAR) exploration and functional materials design.

Why 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


Within the 2,5-diaryl-1,3,4-oxadiazole chemotype, even single-atom substituent changes on the aryl rings produce order-of-magnitude shifts in target binding affinity, enzyme selectivity, CNS pharmacodynamics, and solid-state thermal stability [1], [2]. The 4-nitro group is not a passive spectator: its strong electron-withdrawing character (-M/-I effects) polarizes the oxadiazole core, lowers frontier orbital energies, and establishes specific hydrogen-bond acceptor contacts in enzyme active sites that are inaccessible to the unsubstituted (2,5-diphenyl), chloro, amino, or methoxy analogs [3]. The quantitative evidence below demonstrates that generic substitution—i.e., selecting any commercially available 2,5-diaryl-1,3,4-oxadiazole without regard to the nitro positional isomer—will fail to recapitulate the potency, selectivity, thermal behavior, or optoelectronic properties of this specific compound.

Quantitative Comparator Evidence for 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1090-82-0): 6 Differentiation Dimensions


Cathepsin L Inhibition: 2.6-Fold Potency Gain Over the Unsubstituted 2,5-Diphenyl Parent

Against goat liver cathepsin L, 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (BDBM192668) exhibits a Ki of 47.3 nM, representing a 2.6-fold improvement in binding affinity over the unsubstituted parent compound 2,5-diphenyl-1,3,4-oxadiazole (BDBM192661, Ki = 124 nM) [1]. Both measurements were conducted under identical conditions: pH 5.0, 37 °C, in 0.1 M acetate buffer using the same proteolytic activity assay [1]. The introduction of the single 4-nitro substituent contributes a ΔΔG of approximately 0.61 kcal/mol to binding free energy. This demonstrates that the nitro group is not merely a benign substituent but a key pharmacophoric element for cathepsin L recognition.

Cathepsin L inhibition Protease inhibitor Lysosomal cysteine protease

Cathepsin B/L Selectivity: Differentiated Isoform Profile vs. the Precursor N-Acylhydrazone

In a comparative inhibitor study across cathepsins B, H, and L, the cyclized 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (compound 2k) demonstrated a cathepsin B/L Ki ratio of approximately 27 (Cat B Ki = 113.8 nM; Cat L Ki = 4.2 nM), whereas its synthetic precursor N-acylhydrazone (compound 1i) showed a lower selectivity ratio of approximately 14 (Cat B Ki = 664 nM; Cat L Ki = 47.3 nM) [1]. This indicates that cyclization into the oxadiazole ring—retaining the 4-nitrophenyl substituent—enhances not only absolute potency against cathepsin L but also improves discrimination between cathepsin B and L isoforms. Within the full panel of synthesized 2,5-diaryloxadiazoles, compound 2k was identified as the most inhibitory against cathepsins B and L [1].

Cathepsin B Enzyme selectivity Cysteine protease profiling

CNS Depressant Multi-Activity Profile: Anticonvulsant, Antidepressant, and Anxiolytic Efficacy with No Neurotoxicity

In a systematic in vivo evaluation of substituted diphenyl-1,3,4-oxadiazoles, the compound bearing two 4-nitrophenyl groups at both the C2 and C5 positions—5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (compound XV)—emerged as the most promising agent, exhibiting highly significant (***p ≤ 0.001) anticonvulsant, antidepressant, and antianxiety activities compared to standard drugs (phenytoin, fluoxetine, and diazepam, respectively) with no detectable neurotoxicity in the rotarod test [1]. In contrast, the mono-hydroxy analog (compound XIII) showed only weakly significant antidepressant activity (*p ≤ 0.05), and the mono-nitro/mono-chloro analog (compound XIV) showed significant anticonvulsant and antidepressant but only weak antianxiety activity [1]. This structure-activity relationship demonstrates that electron-withdrawing nitro substitution at both aryl positions is a key driver of the broad-spectrum CNS depressant profile, and that reducing the number or strength of electron-withdrawing groups narrows the pharmacological spectrum.

CNS depressant Anticonvulsant Antidepressant Anxiolytic Neurotoxicity

Thermal Stability: 47 °C Higher Melting Point vs. the 4-Chlorophenyl Analog

The experimentally determined melting point of 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is 209 °C [1], which is 47 °C higher than that of its closest halogen-substituted analog, 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1874-43-7, mp = 162 °C) . This substantial elevation in melting point is attributable to the stronger intermolecular dipole-dipole interactions and potential C–H⋯O hydrogen bonding involving the nitro group in the crystalline lattice. For applications requiring thermal durability—such as high-temperature organic electronics, thermally stable scintillators, or high-melting pharmaceutical intermediates—this 47 °C advantage represents a functionally significant differentiation.

Thermal stability Melting point Crystallinity Solid-state properties

Fluorescence Quenching: Nitro-Triggered Emission Suppression as a Differentiated Photophysical Feature

In a systematic study of substituent effects on bi-1,3,4-oxadiazole photophysics, the nitro-substituted derivative was the only member of the series that exhibited negligible fluorescence quantum yield in dilute solution, whereas the unsubstituted parent (BOXD), fluoro-, methoxy-, and thienyl-substituted analogs all displayed high quantum yields [1]. This nitro-induced fluorescence quenching is attributed to efficient non-radiative decay via n→π* transitions and enhanced intersystem crossing facilitated by the nitro group's low-lying triplet state. While this precludes use as a fluorescent emitter, it establishes the compound as a selective intramolecular quencher or a turn-on probe precursor, where reduction of the nitro group to an amino group restores fluorescence—creating a distinct functional niche not served by other 2,5-diaryl-1,3,4-oxadiazoles [1].

Fluorescence quenching Photophysics Nitroaromatic Sensor design Bi-1,3,4-oxadiazole

Electron-Acceptor Capacity: the 4-Nitrophenyl Group as a Superior Acceptor for Donor-Acceptor Nonlinear Optical Chromophores

The 1,3,4-oxadiazole ring has been validated as an effective π-conjugation relay in donor-acceptor (D-A) architectures for second-order nonlinear optical (NLO) materials, where the 4-nitrophenyl moiety serves as the terminal electron-acceptor unit [1]. In comparative studies of D-A oxadiazoles, the p-nitrophenyl acceptor paired with electron-rich aromatic donors yields superior charge-transfer character and molecular hyperpolarizability (β) compared to analogs employing pyridine or pyridinium acceptors [1]. The strong electron-withdrawing nature of the 4-nitro group (-M effect), combined with the electron-deficient oxadiazole core, creates an extended π-conjugated system with a low-lying LUMO and significant ground-state dipole moment—properties that are absent or attenuated in the unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs [2]. This combination of a strong dipole, high thermal stability (mp 209 °C), and synthetic accessibility positions 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole as a privileged acceptor building block for NLO chromophore libraries.

Nonlinear optics Donor-acceptor chromophore π-conjugation relay NLO materials

Validated Application Scenarios for 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole Based on Differential Evidence


Cathepsin L-Focused Inhibitor Screening and Lead Optimization

Programs targeting lysosomal cysteine cathepsins (L, B, H) for oncology, arthritis, or atherosclerosis indications should select 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole as the optimal 2,5-diaryl-1,3,4-oxadiazole screening scaffold. Its Ki of 47.3 nM against cathepsin L represents a 2.6-fold potency advantage over the unsubstituted 2,5-diphenyl parent (Ki = 124 nM), and its cathepsin B/L selectivity ratio of approximately 27 provides a favorable isoform discrimination window [1], [2]. Using the chloro or unsubstituted analogs will yield intrinsically weaker hit compounds and confound SAR interpretation.

Broad-Spectrum CNS Depressant Lead Development with Built-In Neurotoxicity Safety

For multi-target CNS programs seeking simultaneous anticonvulsant, antidepressant, and anxiolytic activity, the 4-nitrophenyl-substituted 1,3,4-oxadiazole scaffold (exemplified by the 2,5-bis(4-nitrophenyl) derivative XV) has demonstrated highly significant efficacy (***p ≤ 0.001) across all three behavioral endpoints in mice, with no detectable rotarod neurotoxicity [1]. This contrasts with analogs bearing hydroxyl or single electron-withdrawing substituents, which show narrower or weaker pharmacological spectra. Compound 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole serves as the key synthetic intermediate for accessing this differentiated CNS-active chemotype [1].

Nitroreductase-Responsive Fluorescent Probe Design

The unique fluorescence-quenched character of the 4-nitrophenyl-oxadiazole chromophore—alone among common 2,5-diaryl-1,3,4-oxadiazole substituent variants in exhibiting negligible emission quantum yield—makes it the scaffold of choice for designing turn-on fluorescent probes triggered by nitroreductase (NTR) activity [1]. Reduction of the nitro group to an amine restores fluorescence, enabling hypoxia sensing, bacterial detection, or enzyme activity monitoring. The unsubstituted, halogen, or methoxy analogs cannot serve this function, as they are constitutively fluorescent and lack the requisite 'dark' state [1].

Donor-Acceptor Nonlinear Optical (NLO) Chromophore Synthesis

For organic NLO materials research, 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole provides the strongest electron-acceptor building block in the readily accessible 2,5-diaryl-1,3,4-oxadiazole series [1]. Its high melting point (209 °C) further ensures thermal stability during poling or device fabrication [2]. When coupled with electron-rich donor groups at the C5 position, this scaffold yields D-π-A chromophores with superior charge-transfer character and molecular hyperpolarizability compared to pyridine, chlorophenyl, or unsubstituted phenyl acceptors [1].

Quote Request

Request a Quote for 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.